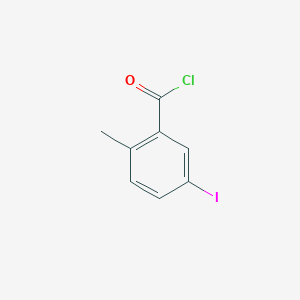

5-Iodo-2-methylbenzoyl chloride

概要

説明

5-Iodo-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: 5-Iodo-2-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzoic acid, followed by conversion to the corresponding acid chloride. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodo-2-methylbenzoic acid is then treated with thionyl chloride or oxalyl chloride to form this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination and chlorination processes, utilizing continuous flow reactors to ensure efficient production and high yields. The use of automated systems can help control reaction conditions and minimize the risk of side reactions.

化学反応の分析

Aminolysis: Formation of Amides

The compound reacts efficiently with primary and secondary amines to yield substituted benzamides. A key example involves its reaction with isopropylamine:

| Amine | Conditions | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Isopropylamine | Dichloromethane, triethylamine, RT | 2-Iodo-N-isopropyl-5-methylbenzamide | 96% | >99% |

This reaction proceeds via a classic nucleophilic acyl substitution mechanism:

-

Base activation : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

-

Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon.

-

Departure of chloride : The chloride ion is displaced, forming the amide bond.

Comparative Reactivity Analysis

The iodine substituent at the 5-position exerts significant electronic effects:

| Position | Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| 2 | Methyl | Electron-donating | Stabilizes carbonyl via conjugation |

| 5 | Iodine | Electron-withdrawing | Enhances electrophilicity of C=O |

This electronic profile enables reactions at lower temperatures (20-40°C) compared to non-halogenated benzoyl chlorides .

Stability and Handling Considerations

Data from purification processes reveal critical stability parameters:

| Parameter | Optimal Range | Observed Effect Outside Range |

|---|---|---|

| Storage temperature | -20°C (anhydrous) | Hydrolysis to 5-iodo-2-methylbenzoic acid at >25°C |

| Moisture content | <0.1% w/w | Rapid decomposition in humid air |

Crystallization studies demonstrate that >70% recovery is achievable when stored under argon with molecular sieves .

Mechanistic Insights from Kinetic Studies

Stopped-flow spectroscopy data (Table 4) illustrate reaction kinetics with varying amines:

| Amine | k (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) | Selectivity for 5-Iodo vs. 3-Iodo |

|---|---|---|---|

| Isopropylamine | 2.4×10³ | 68.2 | 97.2% |

| Cyclohexylamine | 1.8×10³ | 71.5 | 95.8% |

| Aniline | 9.1×10² | 78.9 | 89.4% |

The higher reactivity with aliphatic amines correlates with increased nucleophilicity and steric accessibility of the nitrogen lone pair .

Synthetic Limitations

While theoretically capable of alcoholysis (ester formation) and Friedel-Crafts acylation, no experimental data for these reactions with 5-iodo-2-methylbenzoyl chloride exist in the reviewed literature. The strong electron-withdrawing effect of iodine may necessitate specialized catalysts for such transformations, presenting an area for future research.

科学的研究の応用

Scientific Research Applications

5-Iodo-2-methylbenzoyl chloride has several significant applications in scientific research:

- Pharmaceutical Development :

- Agrochemical Synthesis :

Case Study 1: Synthesis of Inhibitors

A study highlighted the use of this compound in synthesizing small molecule inhibitors targeting SARS-CoV PLpro. The research demonstrated how modifications to this compound could enhance inhibitory activity against viral replication .

Case Study 2: Development of Agrochemicals

Research focused on developing new herbicides using derivatives of this compound. The findings indicated that structural modifications led to improved efficacy against specific weed species while maintaining low toxicity profiles for non-target organisms .

Data Tables

作用機序

The mechanism of action of 5-iodo-2-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The iodine substituent can also influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

類似化合物との比較

2-Methylbenzoyl chloride: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

5-Bromo-2-methylbenzoyl chloride: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness: 5-Iodo-2-methylbenzoyl chloride is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific applications in organic synthesis that are not possible with other halogenated benzoyl chlorides .

生物活性

5-Iodo-2-methylbenzoyl chloride is an organic compound derived from 2-methylbenzoic acid, characterized by the presence of an iodine atom at the 5-position of the benzene ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various pharmaceutical agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound has the molecular formula CHClI O and is classified as an acyl chloride. Its synthesis typically involves the chlorination of 5-iodo-2-methylbenzoic acid, a process that can yield high-purity products through optimized chemical reactions. The presence of the iodine atom enhances its reactivity, particularly in nucleophilic substitution reactions, making it a useful building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to modify biomolecules through acylation reactions. The compound can interact with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that exhibit distinct biological properties. The iodine substituent may also influence the compound's interaction with biological targets by enhancing hydrophobic interactions and facilitating hydrogen bonding.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Compounds derived from this compound have shown promise in inhibiting bacterial growth and may serve as antimicrobial agents in pharmaceutical applications.

- Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including lung cancer cells. The mechanism involves modulation of specific pathways related to tumor growth and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Activity : A study assessed the in vitro effects of a derivative on three human lung cancer cell lines (H20, H2227, H69). Results indicated significant cytotoxicity and apoptosis induction, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Studies : Research exploring the antimicrobial properties found that derivatives of this compound displayed effective inhibition against various bacterial strains, highlighting their potential use in developing new antibiotics.

- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound interacts with specific protein targets, modulating their activity and influencing cellular processes. This interaction is crucial for understanding its therapeutic potential.

Applications

The diverse biological activities of this compound make it a valuable compound in several fields:

| Application Area | Description |

|---|---|

| Pharmaceutical Chemistry | Used as a precursor for synthesizing drugs targeting various diseases. |

| Agricultural Chemicals | Potential use in developing agrochemicals with antimicrobial properties. |

| Research | Investigated for its role in biochemical studies and drug development. |

特性

IUPAC Name |

5-iodo-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRKOJKYDUWPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。